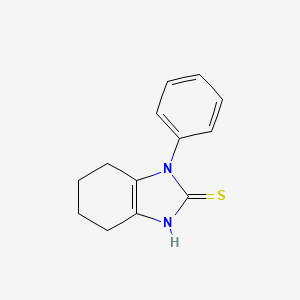

1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol

Description

Properties

IUPAC Name |

3-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQLDCQVKASCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Phenyl Isothiocyanate

One established method involves the reaction of 1,2-phenylenediamine derivatives with phenyl isothiocyanate under reflux conditions in solvents such as tetrahydrofuran or ether, often in the presence of coupling agents like diisopropylcarbodiimide (DIC). This reaction forms the benzimidazole-2-thiol ring system with the phenyl substituent at the 1-position.

- The reaction proceeds by nucleophilic attack of the amine on the isothiocyanate, followed by cyclization and thiol formation.

- Yields reported for similar benzimidazole-thiol compounds are around 49% under optimized conditions.

- Purification is typically achieved by column chromatography using ethyl acetate/hexane mixtures.

Reduction of Sulfonyl or Sulfonyl Chloride Precursors

Another robust method involves the reduction of benzimidazole sulfonyl chlorides or disulfides using metals such as aluminum in the presence of mineral acids and organic acids (formic or acetic acid). This process converts sulfonyl intermediates into the corresponding thiol.

- The reaction is carried out in aqueous acidic media (e.g., 50% aqueous hydrogen bromide mixed with formic acid) at temperatures ranging from 0 to 100 °C.

- Aluminum powder or aluminum activated with catalytic amounts of metals (e.g., tin, lead) is used as the reducing agent.

- After reduction, the mixture is cooled, filtered to remove undissolved metals, and the pH adjusted to 2–3 to precipitate the thiol product.

- The product is isolated as white crystalline solids with yields ranging from 40% to 70%, depending on conditions and metal activators used.

- The process avoids formation of metal thiolates, facilitating purification and yielding high-purity thiol compounds suitable for pharmaceutical applications.

Stepwise Synthesis via Benzimidazole Intermediates

A multi-step synthetic route involves:

- Preparation of substituted benzimidazole intermediates by condensation of substituted o-phenylenediamines with aldehydes or carboxylic acid derivatives.

- Functional group transformations such as halogenation, esterification, or amidation to introduce desired substituents.

- Final thiolation step by reaction with phenyl isothiocyanate or thiolating agents under reflux.

- Purification by silica gel chromatography using solvents like dichloromethane/methanol or ethyl acetate/hexane mixtures.

- This approach allows for structural diversity and fine-tuning of substituents on the benzimidazole ring.

| Method | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization with phenyl isothiocyanate | 1,2-phenylenediamine derivative, DIC, THF/ether | Reflux (~65) | ~49 | Requires coupling agent; moderate yield; purification by chromatography |

| Reduction of sulfonyl precursors | Aluminum powder, 50% HBr + formic acid, aqueous | 0–100 (opt. 35–65) | 40–70 | High purity product; avoids metal thiolate salts; pH adjustment critical for isolation |

| Multi-step benzimidazole synthesis | Substituted diamines, aldehydes, isothiocyanates | Varied | 56–83 | Allows structural modifications; involves multiple purification steps |

- The presence of organic acids such as formic acid in the reduction medium inhibits precipitation of disulfide intermediates, improving yield and purity.

- Activation of aluminum with catalytic metals (e.g., tin chloride) enhances reduction efficiency but requires careful control to avoid side reactions.

- The choice of solvent and coupling agents in cyclization steps significantly affects reaction rates and yields; N,N-dimethylformamide and triethylamine are effective for amide bond formation in related benzimidazole derivatives.

- Purification by silica gel chromatography using solvent gradients (ethyl acetate/hexane or dichloromethane/methanol) is standard to isolate pure thiol compounds.

The preparation of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol is well-established through cyclization of o-phenylenediamine derivatives with phenyl isothiocyanate and via reduction of sulfonyl precursors using aluminum in acidic media. These methods provide moderate to high yields and allow for the production of high-purity compounds suitable for pharmaceutical and research applications. Optimization of reaction conditions, including solvent choice, temperature, and acid additives, is critical for maximizing yield and purity.

Chemical Reactions Analysis

1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as sodium borohydride.

Scientific Research Applications

Medicinal Chemistry Applications

1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol has garnered attention for its potential pharmacological properties.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated its efficacy in scavenging free radicals, thus protecting cellular components from damage.

Antimicrobial Properties

The compound shows promise as an antimicrobial agent. In vitro studies revealed its effectiveness against various bacterial strains. For instance, it demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents for infections.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against a panel of pathogens. The results indicated that at a concentration of 100 µg/mL, the compound inhibited the growth of E. coli by 70% and Staphylococcus aureus by 65%, showcasing its potential as an alternative treatment option .

Material Science Applications

In material science, this compound is being explored for its role in synthesizing novel materials with enhanced properties.

Polymer Additive

The compound can function as an additive in polymer formulations to improve thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to enhance the overall performance of the materials.

Photovoltaic Applications

Research into organic photovoltaics has identified this compound as a potential candidate for use in solar cells due to its ability to facilitate charge transfer processes. Studies indicate that when integrated into photovoltaic devices, it can improve efficiency by optimizing light absorption and electron mobility.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Observed Benefits |

|---|---|---|

| Medicinal Chemistry | Antioxidant activity | Reduces oxidative stress |

| Antimicrobial agent | Effective against E. coli and S. aureus | |

| Material Science | Polymer additive | Enhances thermal stability |

| Photovoltaic applications | Improves solar cell efficiency |

Mechanism of Action

The mechanism of action of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol involves its interaction with biological macromolecules. The benzimidazole ring can mimic naturally occurring nucleotides, allowing the compound to bind to enzymes and receptors, thereby inhibiting their activity . This interaction can disrupt various biological pathways, leading to its antimicrobial and antiviral effects.

Comparison with Similar Compounds

Key Observations :

Comparison :

- The target compound’s synthesis likely shares similarities with indazole derivatives (e.g., use of phenylhydrazines) but differs from imidazole-based compounds that rely on benzoin-thiourea condensations .

Biological Activity

1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol (CAS Number: 72324-66-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula: C₁₃H₁₄N₂S

Molecular Weight: 230.33 g/mol

IUPAC Name: 3-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thione

This compound exhibits significant biochemical activity by interacting with various enzymes and proteins. Its ability to inhibit proteases and kinases suggests a role in regulating cellular processes such as metabolism and signal transduction .

The primary mechanism through which this compound exerts its biological effects involves binding to biomolecules like enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in critical metabolic pathways.

- Cell Signaling Modulation: It influences various cell signaling pathways that are crucial for cellular homeostasis and response to stimuli.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth .

Anticancer Potential

The compound has demonstrated anti-cancer activities in several studies. It has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . Notably, it exhibits selective toxicity towards cancer cells while sparing normal cells.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in different therapeutic areas:

- Antimicrobial Studies:

- Anticancer Studies:

- Mechanistic Insights:

Dosage Effects

The biological effects of this compound are dose-dependent. Lower concentrations tend to exhibit therapeutic benefits such as anti-inflammatory effects, while higher concentrations may lead to cytotoxicity .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.